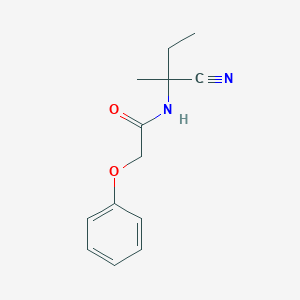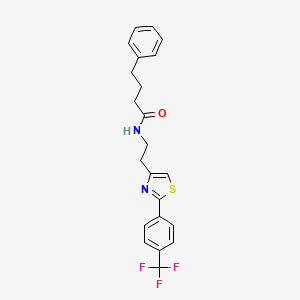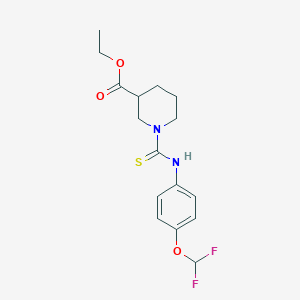
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized using various methods, and it has shown promising results in various studies.
Scientific Research Applications
Novel Synthesis and Anti-inflammatory Applications
A novel synthesis process for an anti-inflammatory agent closely related to the chemical structure highlights the importance of sulfonyl urea derivatives in developing anti-inflammatory medications. This process involves key steps such as sulfonylation, pyridinium salt formation, and reaction with phosphorus pentachloride, emphasizing the role of sulfonyl urea compounds in medicinal chemistry and their potential applications in treating inflammation (F. J. Urban et al., 2003).
Stereoselective Addition and Synthesis of Aminoethanols
Research on the stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines, involving compounds similar to the chemical structure of interest, demonstrates the synthesis of optically pure 1,2,2'-trialkyl-2-aminoethanols. This work contributes to the field of organic synthesis, especially in creating compounds with potential applications in drug development and as intermediates in pharmaceutical synthesis (J. L. García Ruano et al., 2004).
Antioxidant Activity Evaluation
The synthesis and evaluation of derivatives involving a urea component similar to "1-(2-((2-Methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea" for their antioxidant activity signify the chemical's potential role in developing antioxidant agents. This research avenue could lead to new therapeutic agents for diseases associated with oxidative stress (S. George et al., 2010).
Green Chemistry and Solvent-Free Synthesis
The development of green and efficient synthesis methods for dihydropyrimidinones under solvent-free conditions using related compounds underscores the significance of sulfonyl urea derivatives in promoting sustainable chemistry practices. These methods aim to reduce hazardous solvent use and highlight the compound's utility in eco-friendly chemical synthesis (S. Sajjadifar et al., 2013).
Herbicide Degradation and Environmental Impact
Studies on the degradation of sulfonylurea herbicides, which share a functional group with the compound , reveal the environmental behavior and degradation pathways of these chemicals. Understanding the abiotic factors influencing herbicide stability can inform the design of more environmentally friendly herbicides and strategies for mitigating their impact (S. Saha & G. Kulshrestha, 2002).
properties
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-7-9-15(10-8-13)22-19(23)20-11-12-26(24,25)18-14(2)21-17-6-4-3-5-16(17)18/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPKJMXRIBUGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2800521.png)

![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)
![(E)-1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one](/img/structure/B2800525.png)

![6-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2800527.png)

![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)

![Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2800533.png)
